Diclazuril

Overview

Description

Synthesis Analysis

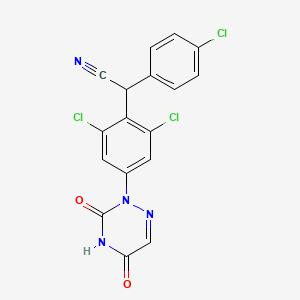

The synthesis of Diclazuril involves several steps, including the use of concentrated hydrochloric acid, Sodium Nitrite, and tin protochloride . The process results in the formation of 4- (4-chlorine cyanobenzyl)-3,5-dichloro phenyl hydrazine .Molecular Structure Analysis

Diclazuril crystallizes in space group P21/a with a = 27.02080(18), b = 11.42308(8), c = 5.36978(5) Å, β = 91.7912(7)°, V = 1656.629(15) Å3, and Z = 4 . The crystal structure consists of layers of molecules parallel to the ac-plane . A strong N–H⋯O hydrogen bond links the molecules into dimers along the a-axis .Chemical Reactions Analysis

Diclazuril belongs to the class of organic compounds known as diphenylacetonitriles . These are cyclic aromatic compounds containing a diphenylacetonitrile moiety, which consists of a diphenylmethane linked to and acetonitrile to form 2,2-diphenylacetonitrile .Physical And Chemical Properties Analysis

Diclazuril is a solid with a molecular weight of 407.64 g/mol . It has a solubility of 16 mg/mL in DMSO . The compound’s formula is C17H9Cl3N4O2 .Scientific Research Applications

Application in Food Analysis

Field : Food Safety and Quality Control

Methods : A liquid chromatography–tandem mass spectrometry method was developed to determine the presence of these drugs and their metabolites in chicken muscle and eggs . The extraction conditions involved 10 mL of acetonitrile and 10 min of sonication, followed by in-syringe dispersive solid-phase extraction with silica .

Results : The limits of detection for Diclazuril were 0.1 μg/kg, and the limits of quantitation were 0.3 μg/kg . The average recoveries at three spiking levels in muscle and eggs were 90.1–105.2% and 94.0–103.7% respectively .

Application in Pharmacokinetics

Field : Veterinary Pharmacology

Methods : The PBPK model was developed to predict Diclazuril concentrations in broilers following long-duration administration via medicated feed and water . This model consists of nine compartments, including arterial and venous plasma, lung, muscle, skin + fat, kidney, liver, intestine contents, and the rest of the body compartment .

Results : The model accurately predicted Diclazuril concentrations after continuous administration through medicated feed and water for different durations . The model suggested that a withdrawal period of 0 days was suitable for both recommended dosing regimens .

Application in Anticoccidial Effects

Field : Veterinary Parasitology

Methods : The control group received a non-supplemented basal compound feed, to which either Diclazuril (1 mg/kg) or oregano oil (75 mg/kg) was added .

Results : Treatments of goat kids with Diclazuril were effective against the three most predominant Eimeria species recorded in this study . In consequence, OPG values lower than 1×10^3 were detected in 90 to 100% of the animals up to 15–20 days post-treatment depending on the treatment regimen .

Application in Anticancer Effects

Methods : The potential anticancer effects of Diclazuril are being studied through various in vitro and in vivo experiments. These studies often involve the administration of Diclazuril to cancer cell lines or animal models and subsequent observation of changes in tumor growth and survival .

Results : The results of these studies are still preliminary, and more research is needed to fully understand the potential anticancer effects of Diclazuril .

Application in Antiparasitic Effects

Methods : Diclazuril is typically administered orally to infected animals. The drug acts against specific endogenous stages of Eimeria species, disrupting the life cycle of the parasites .

Results : Diclazuril has been shown to be effective in reducing parasite load and alleviating symptoms of parasitic infections in various animal species .

Application in Veterinary Medicine

Methods : Diclazuril is administered orally, either as a single dose or in two administrations. It is used both as a treatment and as a preventative for infections caused by Isospora spp., Toxoplasma gondii, and Eimeria spp .

Results : Diclazuril has been shown to be effective in preventing and treating various parasitic infections in animals, including coccidiosis in poultry, rabbits, horses, and cattle .

Application in Aquaculture

Methods : Samples were dehydrated with anhydrous sodium sulfate, and extracted with acetonitrile. Then the extracts were concentrated under vacuum condition. The samples were degreased with hexane and cleaned up by dispersive solid phase extraction, analyzed by HPLC-MS/MS and quantified with internal standard method .

Results : The average recoveries from spiked sample at the three concentrations of 1.00, 5.00 and 50.0 μg/kg ranged from 95.4% to 108% with intra- and inter-batch relative standard deviations below 15%. The limit of detection (LOD) for Diclazuril was 0.50 μg/kg .

Application in Environmental Impact

Methods : Studies on the environmental impact of Diclazuril typically involve monitoring and analysis of soil, water, and other environmental samples for the presence of Diclazuril and its metabolites .

Results : The specific results of these studies vary, but they generally indicate that Diclazuril can persist in the environment and potentially impact non-target organisms .

Application in Human Medicine

Methods : Any potential applications of Diclazuril in human medicine would likely involve clinical trials to assess its safety and efficacy in humans .

Results : At present, there are no approved uses of Diclazuril in human medicine .

Safety And Hazards

Diclazuril is classified as a Category 2 reproductive toxin and a Category 2 specific target organ toxin, with potential effects on the lungs, lymph nodes, and liver . Contact with dust can cause mechanical irritation or drying of the skin, and dust contact with the eyes can lead to mechanical irritation . It may form an explosive dust-air mixture during processing, handling, or by other means .

Future Directions

Diclazuril is currently used as a veterinary pharmaceutical for equine protozoal myeloencephalitis (EPM) in horses and as a coccidiostat in broiler chickens . Future research may focus on expanding its use to other coccidiostats and poultry species . Additionally, the development and application of a physiologically based pharmacokinetic (PBPK) model for Diclazuril to predict its residues in broilers is a promising area of research .

properties

IUPAC Name |

2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZFUDFOPOMEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046787 | |

| Record name | Diclazuril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diclazuril | |

CAS RN |

101831-37-2 | |

| Record name | Diclazuril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101831-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclazuril [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclazuril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICLAZURIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diclazuril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLAZURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K110K1B1VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

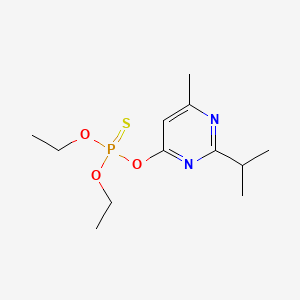

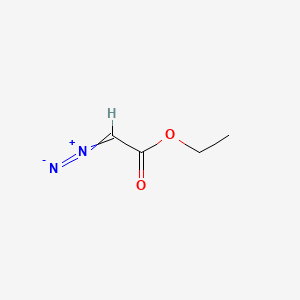

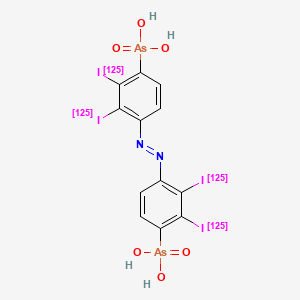

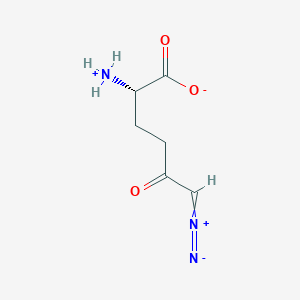

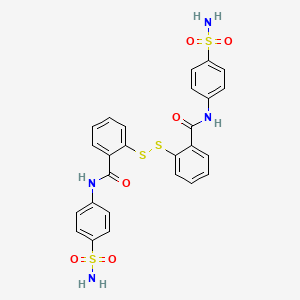

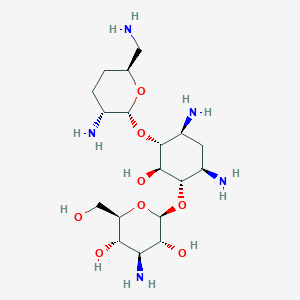

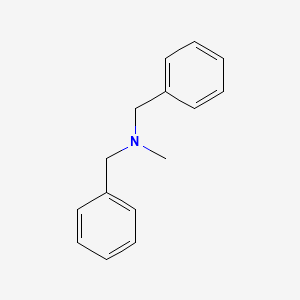

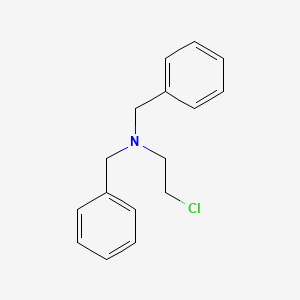

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B1670401.png)